molecular formula C17H19NO3 B226409 N-(4-ethylphenyl)-3,4-dimethoxybenzamide

N-(4-ethylphenyl)-3,4-dimethoxybenzamide

Cat. No. B226409
M. Wt: 285.34 g/mol
InChI Key: ZGIYSMHIBSYNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3,4-dimethoxybenzamide, also known as 4-EMB, is a chemical compound that belongs to the group of benzamides. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-3,4-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body, which leads to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-3,4-dimethoxybenzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have antitumor effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-3,4-dimethoxybenzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(4-ethylphenyl)-3,4-dimethoxybenzamide is its potential toxicity, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-3,4-dimethoxybenzamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-3,4-dimethoxybenzamide involves the reaction of 4-ethylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-ethylphenyl)-3,4-dimethoxybenzamide as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

N-(4-ethylphenyl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

N-(4-ethylphenyl)-3,4-dimethoxybenzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-ethylphenyl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-4-12-5-8-14(9-6-12)18-17(19)13-7-10-15(20-2)16(11-13)21-3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

ZGIYSMHIBSYNFK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.